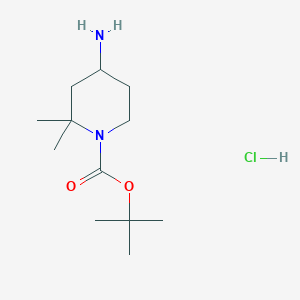
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Descripción general
Descripción
Tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₅ClN₂O₂
- Molecular Weight : 264.79 g/mol
- CAS Number : 2202948-67-0
- Purity : ≥98% .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological pathways. The amino group in its structure enhances its potential to bind with neurotransmitter receptors, making it a candidate for neuropharmacological research. Its mechanism typically involves:
- Receptor Binding : Interaction with neurotransmitter receptors may lead to modulation of signaling pathways.
- Enzyme Modulation : The compound can influence enzyme activity, which might be relevant in therapeutic contexts for various diseases .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest possible applications in cancer treatment through targeted action on tumor cells .
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
Neuropharmacology Study :
- Objective : To evaluate the compound's effect on neurotransmitter release.
- Findings : The compound enhanced the release of certain neurotransmitters in vitro, indicating potential as a treatment for neurological disorders .
- Antitumor Research :
- Enzyme Interaction Analysis :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5;/h9H,6-8,13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSWJPMLPWLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















